(+/-)-threo-Isopropylphenidate (hydrochloride)

Catalog No.
S1786622
CAS No.
1262795-94-7
M.F
C16H24ClNO2
M. Wt
297.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-threo-Isopropylphenidate (hydrochloride)

CAS Number

1262795-94-7

Product Name

(+/-)-threo-Isopropylphenidate (hydrochloride)

IUPAC Name

propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride

Molecular Formula

C16H24ClNO2

Molecular Weight

297.8

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1

InChI Key

TXNBJXUTVCOVOH-CTHHTMFSSA-N

SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Synonyms

(αr,2r)-rel-α-phenyl-2-piperidineacetic acid, 1-methylethyl ester, monohydrochloride, dimethylphenidate, ritalinic acid isopropyl ester

Potential Therapeutic Applications

(+/-)-threo-Isopropylphenidate has been investigated as a potential replacement for methylphenidate in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy []. Methylphenidate acts by increasing dopamine and norepinephrine levels in the central nervous system, and (+/-)-threo-Isopropylphenidate is believed to share this mechanism of action []. Early research suggests that it may have a longer duration of action than methylphenidate, potentially reducing the need for multiple daily doses []. However, more extensive clinical trials are needed to confirm its efficacy and safety profile for these conditions.

Mechanisms of Action

The exact mechanisms by which (+/-)-threo-Isopropylphenidate works are still being explored. However, research suggests it may act as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. This means it could block the transporters responsible for removing these neurotransmitters from the synapse, leading to increased levels of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating attention, focus, wakefulness, and mood, and their increased activity may explain the potential therapeutic effects of (+/-)-threo-Isopropylphenidate [].

(+/-)-threo-Isopropylphenidate (hydrochloride) is a synthetic compound belonging to the class of phenidate derivatives, closely related to methylphenidate, which is commonly used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The compound features a phenethylamine core structure characterized by a phenyl ring and an isopropyl ester group attached to the alpha carbon of the carboxylic acid group. This structural modification differentiates it from methylphenidate, which contains a methyl ester at the same position. The compound exhibits a racemic mixture of two stereoisomers, with the threo isomer believed to be more biologically active than its erythro counterpart .

The mechanism of action of (+/-)-threo-Isopropylphenidate is believed to be similar to methylphenidate. It likely functions by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system, leading to increased levels of these neurotransmitters. This increase in neurotransmitter activity is thought to improve focus, attention, and wakefulness [, ].

Typical for esters and amines. Key reactions include:

  • Ester Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield threo-2-phenyl-2-(2-piperidyl)acetic acid and isopropanol.
  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, a common transformation for compounds containing secondary alcohols or amines .
  • Reduction: Reduction reactions may convert ketones back to alcohols or amines, depending on the specific conditions applied.

The synthesis of (+/-)-threo-Isopropylphenidate (hydrochloride) typically involves:

  • Esterification: Reacting threo-2-phenyl-2-(2-piperidyl)acetic acid with isopropanol in the presence of acid catalysts.
  • Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

The reaction conditions are optimized for temperature and time to ensure high yield and purity. Industrial methods may utilize large-scale esterification processes .

(+/-)-threo-Isopropylphenidate is primarily being investigated as a potential alternative treatment for ADHD and narcolepsy due to its stimulant properties similar to those of methylphenidate but with possibly fewer side effects and longer duration of action. Research continues into its pharmacological profile and therapeutic applications in neuropsychiatric disorders .

Research on interaction studies involving (+/-)-threo-Isopropylphenidate focuses on its binding efficacy with various proteins, particularly human serum albumin. Studies suggest that compounds with similar structures may exhibit moderate affinity for serum proteins, influencing their pharmacokinetics and bioavailability. Additionally, studies on related compounds like tolperisone hydrochloride have provided insights into potential interactions that could be relevant for (+/-)-threo-Isopropylphenidate .

Several compounds share structural similarities with (+/-)-threo-Isopropylphenidate. Here are some notable examples:

Compound NameStructural FeatureUnique Aspect
MethylphenidateMethyl ester groupWidely used stimulant for ADHD; shorter duration
EthylphenidateEthyl ester groupSimilar stimulant effects; less common
IsopropylphenidateIsopropyl ester groupLonger duration; potential fewer side effects
DimethylphenidateDimethyl ester groupModified structure; different pharmacokinetics

Each of these compounds has unique pharmacological profiles and therapeutic applications, making (+/-)-threo-Isopropylphenidate distinct due to its specific structural modifications that may enhance its efficacy as a stimulant with potentially reduced side effects .

Dates

Modify: 2024-04-14
1.Markowitz, J.S.,Zhu, H.J. and Patrick, K.S. Isopropylphenidate: An ester homolog of methylphenidate with sustained and selective dopaminergic activity and reduced drug interaction liability. J.Child Adolesc.Psychopharmacol. 23(10), 648-654 (2013).

2.Markowitz, John S., Kennerly S. Patrick, and Haojie Zhu. "Isopropylphenidate for Treatment of Attention-deficit/hyperactivity Disorder and Fatigue-related Disorders and Conditions." U.S. Patent Application No. 13/384,920.

Explore Compound Types